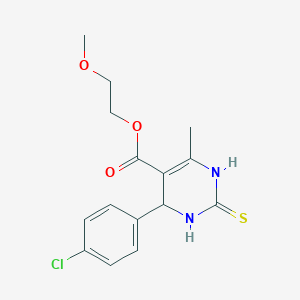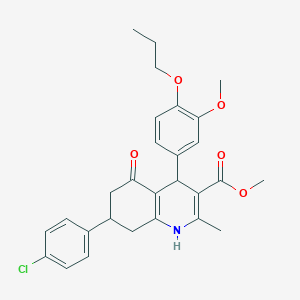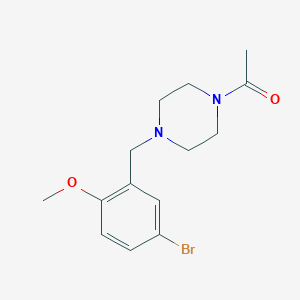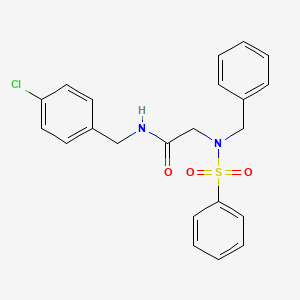![molecular formula C15H16N2O4S B5123681 N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5123681.png)
N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide, also known as MSA-N, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in various fields of study. In
作用機序
The mechanism of action of N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. It has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In addition, N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to activate the AMP-activated protein kinase pathway, which plays a key role in cellular energy homeostasis.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has a wide range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have vasodilatory effects and to protect against ischemia-reperfusion injury. In addition, N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to modulate the activity of glial cells, which play a key role in neuroinflammation and neurodegenerative diseases.
実験室実験の利点と制限
N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has several advantages for use in lab experiments, including its potent activity and its ability to inhibit multiple enzymes and signaling pathways. However, it also has some limitations, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several future directions for research on N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide, including further studies on its mechanism of action and its potential applications in cancer therapy, neurobiology, and cardiovascular research. In addition, there is a need for further studies on the safety and toxicity of N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide, as well as its potential interactions with other drugs and compounds.
Conclusion
In conclusion, N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide is a valuable tool in scientific research, with potential applications in cancer research, neurobiology, and cardiovascular research. Its potent activity and ability to inhibit multiple enzymes and signaling pathways make it a promising candidate for further research, but its potential toxicity and need for careful dosing and administration must also be taken into account. Further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide and its potential applications in various fields of study.
合成法
The synthesis of N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide involves several steps, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 3-aminobenzenesulfonamide to produce N-(2-methoxyphenyl)-3-aminobenzamide, which is further reacted with methanesulfonyl chloride to obtain the final product, N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide.
科学的研究の応用
N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has been widely used in scientific research due to its potential applications in various fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has been used to study the role of glial cells in neuroinflammation and neurodegenerative diseases. In cardiovascular research, N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have vasodilatory effects and to protect against ischemia-reperfusion injury.
特性
IUPAC Name |
3-(methanesulfonamido)-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-9-4-3-8-13(14)16-15(18)11-6-5-7-12(10-11)17-22(2,19)20/h3-10,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKPKTNKIUEASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5123604.png)

![2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide](/img/structure/B5123607.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B5123610.png)
![N-(4-isopropylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5123626.png)


![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5123654.png)
![3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5123678.png)
![N-[3-(methylthio)propyl]-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5123682.png)
![4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5123697.png)


